5-(1-adamantyl)-3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
5-(1-Adamantyl)-3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds known for their significant impact in medicinal chemistry and material science due to their photophysical properties . This compound features a unique structure with an adamantyl group, a bromine atom, a methyl group, and a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core.
Properties
IUPAC Name |
5-(1-adamantyl)-3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrF3N3/c1-9-15(19)16-23-13(5-14(18(20,21)22)25(16)24-9)17-6-10-2-11(7-17)4-12(3-10)8-17/h5,10-12H,2-4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXNKEHRGQULHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C34CC5CC(C3)CC(C5)C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(1-adamantyl)-3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids under microwave-assisted conditions . The reaction conditions are optimized to avoid debromination and achieve high yields.
Chemical Reactions Analysis
5-(1-Adamantyl)-3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Coupling Reactions: As mentioned, the Suzuki–Miyaura cross-coupling reaction is a key method for modifying this compound.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-(1-Adamantyl)-3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing antitumor agents and enzyme inhibitors.
Material Science: Due to its photophysical properties, it is used in the development of fluorescent probes and materials for optical applications.
Biological Research: The compound is explored for its potential in bioimaging and as a chemosensor.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 5-(1-adamantyl)-3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the adamantyl and trifluoromethyl groups, which enhance its stability and photophysical properties . Similar compounds include:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another derivative with distinct chemical properties.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, leading to varied applications and properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
